N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring substituted with a 3-chlorophenylmethyl group and a cyclopropanecarboxamide group
Properties
Molecular Formula |
C16H21ClN2O |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21ClN2O/c17-14-4-1-3-12(9-14)10-19-8-2-5-15(11-19)18-16(20)13-6-7-13/h1,3-4,9,13,15H,2,5-8,10-11H2,(H,18,20) |
InChI Key |
RRGWCQPWILHZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine to form 1-(3-chlorophenylmethyl)piperidine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Uniqueness
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the specific substitution pattern on the piperidine ring and the presence of the cyclopropanecarboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
